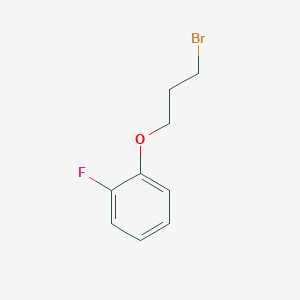

1-(3-Bromopropoxy)-2-fluorobenzene

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(3-bromopropoxy)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO/c10-6-3-7-12-9-5-2-1-4-8(9)11/h1-2,4-5H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBROVZRIQZCTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCCBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428287 | |

| Record name | 1-(3-bromopropoxy)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145943-76-6 | |

| Record name | 1-(3-bromopropoxy)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 1 3 Bromopropoxy 2 Fluorobenzene

Established Synthetic Pathways to 1-(3-Bromopropoxy)-2-fluorobenzene

The traditional synthesis of this compound relies on two main strategies: O-alkylation of fluorophenols and halogen exchange reactions.

O-Alkylation Strategies Involving Fluorophenols and Brominated Propanols

The most common and direct route to this compound is through the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This method involves the O-alkylation of a 2-fluorophenate salt with a suitable three-carbon electrophile containing a bromine atom.

A typical procedure involves the reaction of 2-fluorophenol (B130384) with 1,3-dibromopropane (B121459). The phenolic proton is first abstracted by a base, such as sodium hydride or potassium carbonate, to form the more nucleophilic 2-fluorophenoxide. This anion then attacks one of the carbon atoms of 1,3-dibromopropane in a bimolecular nucleophilic substitution (SN2) reaction, displacing a bromide ion and forming the desired ether linkage. wikipedia.orgmasterorganicchemistry.comyoutube.com

The choice of base and solvent is crucial for optimizing the reaction yield. Stronger bases like sodium hydride ensure complete deprotonation of the phenol (B47542), while polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) facilitate the SN2 reaction.

| Reactants | Reagents | Solvent | Conditions | Yield |

| 2-Fluorophenol, 1,3-Dibromopropane | Potassium Carbonate | Acetone (B3395972) | Reflux | Moderate |

| 2-Fluorophenol, 1,3-Dibromopropane | Sodium Hydride | DMF | Room Temp. | Good |

Table 1: Representative O-Alkylation Reactions for this compound Synthesis

Halogen Exchange and Functional Group Interconversion Approaches

An alternative strategy involves the modification of a pre-existing molecule. For instance, a molecule with a similar carbon skeleton but a different halogen or functional group can be converted to the target compound.

One possible, though less common, route could involve a halogen exchange reaction. Starting with 1-(3-chloropropoxy)-2-fluorobenzene, a Finkelstein reaction using a bromide salt like sodium bromide in acetone could potentially replace the chlorine with bromine. However, the efficiency of this reaction would depend on the relative leaving group abilities of chloride and bromide.

Another approach could start from 3-(2-fluorophenoxy)propan-1-ol. This alcohol can be synthesized by the O-alkylation of 2-fluorophenol with 3-chloropropan-1-ol. The resulting alcohol is then converted to the corresponding bromide using a brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

Novel Approaches and High-Efficiency Synthesis Techniques

In recent years, research has focused on developing more efficient, sustainable, and scalable methods for the synthesis of ethers, including this compound.

Catalytic Synthesis Innovations for Ether Linkage Formation

The use of catalysts can significantly enhance the efficiency of ether synthesis. While the Williamson ether synthesis is robust, it often requires stoichiometric amounts of base. Catalytic methods aim to reduce waste and improve atom economy.

Phase-transfer catalysis (PTC) is one such innovation. In the context of the O-alkylation of 2-fluorophenol, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can facilitate the transfer of the phenoxide ion from an aqueous or solid phase to the organic phase containing the alkylating agent (1,3-dibromopropane). This can lead to milder reaction conditions and improved yields.

Microwave-Assisted and Flow Chemistry Applications

Modern synthesis techniques like microwave-assisted synthesis and flow chemistry are being increasingly applied to accelerate and improve chemical reactions. psu.eduflowchemistrysociety.com

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times for the Williamson ether synthesis, often from hours to minutes. rsc.org The direct and efficient heating of the reaction mixture can lead to higher yields and fewer side products. psu.edunih.gov For the synthesis of this compound, a mixture of 2-fluorophenol, 1,3-dibromopropane, and a base in a suitable solvent can be subjected to microwave irradiation to rapidly produce the desired product. researchgate.netresearchgate.net

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and easier scalability. d-nb.infonih.govnih.gov In a flow synthesis of this compound, the reactants (2-fluorophenol and 1,3-dibromopropane with a base) would be continuously pumped through a heated reactor coil. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to high-purity product with improved space-time yield. flowchemistrysociety.com

| Technique | Advantages | Potential Application to this compound Synthesis |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, improved yields | Faster O-alkylation of 2-fluorophenol with 1,3-dibromopropane |

| Flow Chemistry | Enhanced safety, precise control, easy scalability | Continuous production with high purity and efficiency |

Table 2: Comparison of Novel Synthesis Techniques

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. youtube.com In the context of this compound synthesis, several aspects can be considered:

Atom Economy: The Williamson ether synthesis, when optimized, can have a good atom economy. However, the use of a large excess of one reactant to drive the reaction to completion can reduce it.

Use of Safer Solvents: Efforts are being made to replace traditional, often hazardous, solvents like DMF with greener alternatives such as ionic liquids or even solvent-free conditions, particularly in mechanochemical approaches. researchgate.net

Energy Efficiency: Microwave-assisted synthesis and flow chemistry contribute to energy efficiency by reducing reaction times and allowing for more precise temperature control. psu.eduflowchemistrysociety.com

Catalysis: The use of catalytic methods, such as phase-transfer catalysis, reduces the need for stoichiometric reagents and minimizes waste.

Renewable Feedstocks: While not yet a common practice for this specific compound, future research may explore the use of bio-based starting materials to replace petroleum-derived phenols and propanols.

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Solvent Selection and Waste Minimization Strategies

Commonly used solvents include acetone, dimethylformamide (DMF), and acetonitrile. The selection of the solvent is often a trade-off between reactivity and green chemistry principles. For instance, while DMF is an excellent solvent for this type of reaction, its high boiling point can make it difficult to remove post-reaction, and it is facing increasing scrutiny due to toxicity concerns. Acetone, being a lower boiling and less toxic solvent, is often a preferred alternative.

Waste minimization strategies are integral to the sustainable production of this compound. researchgate.net Key areas of focus include:

Solvent Reduction and Recycling: Utilizing a minimum amount of solvent necessary for the reaction to proceed efficiently is a primary goal. Post-reaction, the solvent should be recovered and recycled where feasible.

Reagent Selection: The choice of base can impact waste generation. Stronger bases like sodium hydride (NaH) ensure complete deprotonation but require careful handling and quenching procedures. Weaker bases like potassium carbonate (K₂CO₃) are often preferred as they are solid, easier to handle, and the by-products are simple salts that can be removed by filtration.

By-product Management: A potential by-product is the formation of a diether where the 2-fluorophenoxide reacts at both ends of the 1,3-dibromopropane. Optimizing the molar ratio of the reactants can minimize this.

The following interactive table outlines a comparison of potential solvent systems for the synthesis of this compound:

| Solvent System | Base | Typical Temperature (°C) | Advantages | Disadvantages |

| Acetone | K₂CO₃ | Reflux (56 °C) | Low toxicity, easy to remove, readily available. | Moderate reaction times. |

| Acetonitrile | K₂CO₃ | Reflux (82 °C) | Higher reaction rates than acetone. | More toxic than acetone. |

| DMF | NaH | 0 - 25 °C | High reactivity, fast reaction times. | High boiling point, toxic, requires inert atmosphere. |

| Phase-Transfer Catalysis (e.g., Toluene/Water) | NaOH | 80 - 100 °C | Avoids anhydrous conditions, uses inexpensive base. | Requires a phase-transfer catalyst, potential for emulsions. |

Atom Economy and Process Intensification Studies

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. researchgate.net The theoretical atom economy for the synthesis of this compound via the Williamson ether synthesis can be calculated as follows:

Reaction: C₆H₅FO + C₃H₆Br₂ + K₂CO₃ → C₉H₁₀BrFO + KBr + KHCO₃

The atom economy calculation considers only the reactants that are incorporated into the final product. In this case, it is the reaction between 2-fluorophenol and 1,3-dibromopropane.

The molecular weight of this compound is 233.09 g/mol . scbt.com The molecular weight of 2-fluorophenol is 112.10 g/mol , and the molecular weight of 1,3-dibromopropane is 201.89 g/mol .

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of Reactants) x 100

Atom Economy (%) = (233.09 / (112.10 + 201.89)) x 100 = 74.7%

This calculation reveals that a significant portion of the reactant mass is not incorporated into the final product, highlighting an area for potential improvement.

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. For the synthesis of this compound, several strategies could be employed:

Catalysis: The use of phase-transfer catalysts can enhance the reaction rate in biphasic systems, allowing for milder reaction conditions and easier separation of the product. researchgate.net

Continuous Flow Synthesis: Transitioning from traditional batch reactors to continuous flow systems can offer several advantages. These include improved heat and mass transfer, better control over reaction parameters, enhanced safety due to smaller reaction volumes, and the potential for in-line purification.

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times for Williamson ether syntheses by rapidly heating the solvent and reactants. This can lead to higher throughput and potentially cleaner reaction profiles.

The following table summarizes key data for atom economy and process intensification:

| Parameter | Data/Strategy | Implication |

| Theoretical Atom Economy | 74.7% | Indicates that over 25% of reactant atoms are converted into by-products. |

| Process Intensification Strategy 1 | Use of Phase-Transfer Catalysis | Can improve reaction rates, reduce the need for harsh solvents, and simplify workup. |

| Process Intensification Strategy 2 | Continuous Flow Reaction | Offers superior control, safety, and potential for automation and integration of purification steps. |

| Process Intensification Strategy 3 | Microwave-Assisted Synthesis | Can dramatically shorten reaction times, increasing production efficiency. |

By focusing on these areas of solvent selection, waste minimization, atom economy, and process intensification, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.

Reactivity and Mechanistic Investigations of 1 3 Bromopropoxy 2 Fluorobenzene

Halogen Atom Reactivity in Bromopropoxy-Fluorobenzene Systems

The presence of both a primary alkyl bromide and an aryl fluoride (B91410) within the same molecule sets the stage for selective chemical transformations. The reactivity of each halogen is dictated by the nature of its carbon-halogen bond and the local electronic environment.

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom in the 3-bromopropoxy side chain is attached to a primary carbon, making it a prime site for bimolecular nucleophilic substitution (SN2) reactions. In this mechanism, a nucleophile attacks the electrophilic carbon atom bearing the bromine, and the bromide ion is displaced as a leaving group. The reaction proceeds in a single, concerted step.

The general equation for this process is: Nu:- + R-Br → Nu-R + Br-

For 1-(3-bromopropoxy)-2-fluorobenzene, the alkyl chain is the site of reaction: Nu:- + F-C₆H₄-O-(CH₂)₃-Br → F-C₆H₄-O-(CH₂)₃-Nu + Br-

The efficiency of this substitution is influenced by several factors, including the strength of the nucleophile, the solvent, and the reaction temperature. Strong nucleophiles such as azide (B81097) (N₃⁻) and cyanide (CN⁻) are highly effective in displacing the bromide. wikipedia.orgwikipedia.org Polar aprotic solvents like tetrahydrofuran (B95107) (THF) or acetone (B3395972) are often employed as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity. wikipedia.orgsigmaaldrich.com

Table 1: Representative Nucleophilic Substitution Reactions at the Bromine Center

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Azide (N₃⁻) | Sodium Azide (NaN₃) nih.gov | 1-(3-Azidopropoxy)-2-fluorobenzene |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) byjus.com | 4-(2-Fluorophenoxy)butanenitrile |

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) wikipedia.org | 3-(2-Fluorophenoxy)propan-1-ol |

Radical Pathways and Radical Scavenging Studies

The carbon-bromine bond in the propoxy chain can also undergo homolytic cleavage to form a radical species, particularly under the influence of heat or UV light, or in the presence of a radical initiator like azobisisobutyronitrile (AIBN). wikipedia.orgchemicalbook.com The resulting primary alkyl radical can then participate in various radical chain reactions.

A common radical reaction involving alkyl bromides is radical bromination, though in this case, the starting material is already brominated. More relevant is the potential for the alkyl bromide to react in processes like the Wohl-Ziegler reaction if there were allylic positions, or to be a substrate in radical-mediated cyclization or addition reactions. wikipedia.orgchemicalbook.com For instance, a radical generated elsewhere in a reaction mixture could abstract the bromine atom.

Radical scavenging studies are designed to detect the presence of radical intermediates. Antioxidants or radical scavengers are compounds that can react with and neutralize highly reactive radicals, terminating or inhibiting a radical chain reaction. The introduction of such a scavenger into a reaction involving this compound would lead to a significant decrease in the rate of any radical-dependent product formation, thereby providing evidence for a radical mechanism.

Aromatic Ring Reactivity and Electrophilic/Nucleophilic Aromatic Substitutions

The reactivity of the benzene (B151609) ring is significantly influenced by the two substituents: the 2-fluoro group and the 3-bromopropoxy group. Their electronic effects determine the regioselectivity and rate of substitution reactions on the ring.

Directed ortho-Metalation and Fluorine-Mediated Activation

Directed ortho-metalation (DoM) is a powerful synthetic strategy for achieving regioselective substitution on an aromatic ring. It utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi), facilitating the deprotonation of a nearby ortho-proton. wikipedia.orgcommonorganicchemistry.com

In this compound, there are two potential DMGs: the ether oxygen of the propoxy group and the fluorine atom.

Alkoxy Group: The ether oxygen is a potent DMG. It chelates the lithium cation, directing the deprotonation to one of its ortho positions.

Fluorine Atom: Fluorine is considered a moderate DMG.

Given the substitution pattern, the alkoxy group is at position 1 and the fluorine at position 2. The alkoxy group strongly directs to position 6. The fluorine atom directs to position 3. The relative directing strength of these groups is crucial. Generally, alkoxy groups are stronger DMGs than fluorine. Therefore, treatment with a strong base like n-BuLi in a solvent like THF wikipedia.orgsigmaaldrich.com would be expected to selectively deprotonate the C6 position, leading to the 6-lithio derivative. This intermediate can then be trapped with various electrophiles (e.g., CO₂, I₂, aldehydes) to install a new substituent at the C6 position with high regioselectivity.

Table 2: Relative Directing Strength of Common Functional Groups in Directed ortho-Metalation

| Directing Group Strength | Examples |

|---|---|

| Strong | -CONR₂, -SO₂NR₂, -O(CONR₂) |

| Moderate | -OR, -NR₂, -F |

| Weak | -CH₂NR₂, -Cl |

Role of the Fluorine Substituent in Aromatic Reactivity

The fluorine atom on the aromatic ring exerts a dual electronic effect. It is strongly electron-withdrawing through the inductive effect (-I) due to its high electronegativity, and weakly electron-donating through the resonance effect (+R) due to its lone pairs of electrons.

Electrophilic Aromatic Substitution (EAS): The strong inductive withdrawal deactivates the ring towards electrophilic attack, making reactions like nitration or Friedel-Crafts acylation slower than for benzene. The resonance effect, which directs ortho and para, is overshadowed by the deactivation. The existing substituents would direct incoming electrophiles primarily to positions 4 and 6.

Reaction Kinetics and Thermodynamic Considerations

The study of reaction kinetics (rates) and thermodynamics (stability) provides a deeper understanding of which reaction pathways are favored.

For the nucleophilic substitution at the bromine center (SN2), the reaction kinetics are second-order, depending on the concentration of both the substrate and the nucleophile. The rate is sensitive to steric hindrance around the reaction center; as a primary bromide, this compound is well-suited for a fast SN2 reaction. Thermodynamically, these reactions are generally favorable as a relatively weak C-Br bond is replaced by a stronger bond to the nucleophile (e.g., C-N, C-C, or C-O).

In directed ortho-metalation , the reaction is often under kinetic control. The lithiation occurs at the most acidic proton adjacent to the strongest directing group. The reaction is typically run at low temperatures (e.g., -78 °C) to prevent side reactions and equilibration to a more thermodynamically stable, but less desired, lithiated species. wikipedia.orgwikipedia.org The thermodynamic stability of the resulting organolithium intermediate is also a factor, but the kinetic deprotonation at the site directed by the powerful alkoxy group is expected to be the dominant pathway.

For nucleophilic aromatic substitution , the kinetics are defined by the slow, rate-determining addition of the nucleophile to the ring. chemistrysteps.comlibretexts.org As discussed, the strong electron-withdrawing nature of fluorine accelerates this step, making it kinetically more favorable compared to other halogens. wyzant.comstackexchange.com The thermodynamic driving force for SNAr is the restoration of the highly stable aromatic system in the final product.

Activation Energies and Transition State Analysis

While specific experimental or computational studies on the activation energy and transition state for the intramolecular cyclization of this compound are not extensively documented in publicly available literature, we can infer the energetic landscape by analogy to similar well-studied systems, such as the palladium-catalyzed intramolecular etherification of o-halophenols.

The crucial step in the catalytic cycle is the oxidative addition of the C-Br bond to a low-valent palladium(0) complex. Density Functional Theory (DFT) calculations on related systems, like the oxidative addition of bromobenzene (B47551) to Pd(0) complexes, provide insight into the energetics of this process. The activation barrier for this step is influenced by several factors, including the nature of the palladium catalyst and the electronic properties of the aryl halide. The presence of an electron-withdrawing fluorine atom on the benzene ring in this compound is expected to make the aromatic ring more electron-deficient, which can facilitate the oxidative addition step.

The transition state for the intramolecular C-O bond formation (reductive elimination from a Pd(II) intermediate) would involve a specific geometry where the phenoxy oxygen is positioned to attack the carbon atom attached to the palladium center. Computational modeling of such transition states for analogous intramolecular etherifications reveals a concerted process where the C-O bond is formed as the Pd-C bond is broken.

Table 1: Theoretical Activation Energies for Key Steps in Related Palladium-Catalyzed Intramolecular Etherification Reactions

| Reaction Step | Model System | Computational Method | Calculated Activation Energy (kcal/mol) |

| Oxidative Addition (C-Br) | Bromobenzene + Pd(PPh₃)₂ | DFT (B3LYP) | 15-20 |

| Reductive Elimination (C-O) | (o-phenoxyphenyl)Pd(II)(PPh₃) | DFT (B3LYP) | 10-15 |

Note: The data in this table are representative values from computational studies on model systems and are intended to provide an approximate energetic context for the reactions of this compound.

Ligand Effects and Catalytic Cycle Studies, Particularly Palladium-Catalyzed Reactions

The choice of ligand in palladium-catalyzed reactions is critical as it profoundly influences the catalyst's stability, activity, and selectivity. The ligands modulate the electronic and steric environment of the palladium center, thereby affecting the rates of key steps in the catalytic cycle, namely oxidative addition and reductive elimination.

The Catalytic Cycle:

The generally accepted mechanism for the palladium-catalyzed intramolecular cyclization of this compound is as follows:

Oxidative Addition: A Pd(0) complex, typically bearing phosphine (B1218219) ligands, undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) intermediate.

Intramolecular Transmetalation/Deprotonation: In the presence of a base, the phenolic proton (if present in a related substrate) is removed, or in this case, the ether oxygen coordinates to the palladium center.

Reductive Elimination: The C-O bond is formed via reductive elimination from the Pd(II) complex, yielding the 5-fluorochromane product and regenerating the Pd(0) catalyst.

Ligand Effects:

Electronic Effects: Electron-donating ligands increase the electron density on the palladium center, which generally accelerates the rate of oxidative addition. However, very strong electron-donating ligands can stabilize the Pd(II) intermediate, potentially slowing down the reductive elimination step. Conversely, electron-withdrawing ligands can facilitate reductive elimination but may hinder the initial oxidative addition. For the intramolecular etherification of aryl halides, a balance is often required.

Steric Effects: The steric bulk of the ligand plays a crucial role in promoting the formation of coordinatively unsaturated, highly reactive monoligated Pd(0) species, which are often the active catalysts in oxidative addition. Bulky ligands can also accelerate reductive elimination by promoting the necessary cis-configuration of the groups to be eliminated and relieving steric strain in the transition state.

Table 2: Influence of Phosphine Ligand Properties on Palladium-Catalyzed Intramolecular C-O Bond Formation

| Ligand Property | Effect on Oxidative Addition | Effect on Reductive Elimination | Overall Effect on Reaction Rate | Example Ligands |

| High Electron Donicity | Accelerates | May decelerate | Varies | Trialkylphosphines (e.g., P(t-Bu)₃) |

| Low Electron Donicity | Decelerates | Accelerates | Varies | Triarylphosphines with electron-withdrawing groups |

| Large Cone Angle (Steric Bulk) | Accelerates (promotes monoligated species) | Accelerates | Generally accelerates | Buchwald-type biarylphosphines (e.g., SPhos, XPhos) |

| Small Cone Angle | May favor less active, multi-ligated species | May decelerate | Generally decelerates | PPh₃ (relative to bulky phosphines) |

Studies on related palladium-catalyzed intramolecular C-O bond formations have shown that bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are particularly effective. nih.gov These ligands promote both the oxidative addition and the reductive elimination steps, leading to higher yields and faster reaction rates under mild conditions. nih.gov The choice of a weak base, such as cesium carbonate or potassium phosphate, is also crucial for the success of these reactions. nih.gov

Derivatization Strategies and Complex Molecule Synthesis Utilizing 1 3 Bromopropoxy 2 Fluorobenzene

Cross-Coupling Reactions for C-C Bond Formation

The substituted benzene (B151609) ring of 1-(3-bromopropoxy)-2-fluorobenzene is amenable to various palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing carbon-carbon bonds in modern organic synthesis.

Suzuki-Miyaura, Heck, and Sonogashira Coupling with Bromopropoxy-Fluorobenzene Substrates

While specific literature examples detailing Suzuki-Miyaura, Heck, and Sonogashira reactions directly on this compound are not widely documented in general chemical literature, the reactivity of the bromo- and fluoro-substituted aromatic ring can be inferred from established principles.

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an organohalide with an arylboronic acid. bohrium.combeilstein-journals.org For substrates like this compound, the reaction would preferentially occur at the carbon-bromine bond over the carbon-fluorine bond, given the higher reactivity of aryl bromides in the palladium catalytic cycle. mdpi.comsemanticscholar.org This chemoselectivity allows for the targeted introduction of various aryl and heteroaryl groups.

The Heck reaction facilitates the vinylation of aryl halides, creating substituted alkenes. scbt.com This transformation involves the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base. sigmaaldrich.com The aryl bromide moiety of the substrate would be the reactive site for oxidative addition to the palladium(0) catalyst, enabling the formation of stilbene-like structures. beilstein-journals.org

The Sonogashira coupling is employed to form a carbon-carbon bond between a terminal alkyne and an aryl halide, producing substituted alkynes. arctomsci.comnih.gov This reaction typically uses a palladium catalyst and a copper(I) co-catalyst. beilstein-journals.orgnih.gov Applied to this compound, this would allow for the introduction of an alkynyl group at the bromine-substituted position of the benzene ring.

Stereoselective and Regioselective Transformations

Regioselectivity is a key consideration in the functionalization of di-substituted benzene rings. In palladium-catalyzed cross-coupling reactions of halo-fluorobenzenes, reactivity is governed by both steric and electronic factors. bohrium.com For this compound, the C-Br bond is significantly more reactive than the C-F bond in typical Suzuki, Heck, or Sonogashira conditions, leading to highly regioselective substitution at the bromine-bearing carbon. mdpi.com Further functionalization at the fluorine position would require more forcing conditions or different catalytic systems.

Stereoselectivity becomes relevant when chiral centers are introduced into the molecule, either in the coupling partners or through subsequent reactions. For instance, if a chiral boronic acid were used in a Suzuki coupling or if the propoxy chain were modified to contain a stereocenter, the development of stereoselective transformations would be critical. localpharmaguide.comscbt.com While direct examples involving this compound are scarce, methods for stereoselective synthesis using chiral ligands or auxiliaries are well-established in organic chemistry. localpharmaguide.com

Heteroatom Functionalization (C-N, C-O, C-S)

The presence of the 3-bromopropoxy chain provides a reactive handle for nucleophilic substitution, enabling the formation of various carbon-heteroatom bonds.

Amination and Amidation Reactions

The primary alkyl bromide of this compound is an excellent electrophile for amination reactions. It can readily undergo SN2 reactions with primary and secondary amines to yield the corresponding secondary and tertiary amino-ethers. This reaction is a standard method for introducing basic nitrogen atoms into a molecular framework.

Amidation can be achieved indirectly. The terminal bromide can be displaced by an azide (B81097), followed by reduction to a primary amine. This amine can then be acylated with various acyl chlorides or carboxylic acids to form a wide range of amides. Alternatively, direct reaction with amide anions can be employed. The synthesis of complex amides is a cornerstone of medicinal chemistry. mdpi.comlabshake.com

Ether and Thioether Linkage Formations

The Williamson ether synthesis is a classic and highly efficient method for forming ether linkages. chemicalbook.complos.org This reaction involves the SN2 displacement of the bromide from this compound by an alkoxide or a phenoxide, generated by treating the corresponding alcohol or phenol (B47542) with a base. labshake.comchemicalbook.comtcichemicals.com This strategy allows for the straightforward connection of the 2-fluorophenoxypropyl moiety to a wide variety of molecular fragments. nih.gov

Similarly, thioether (or sulfide) synthesis is readily accomplished by reacting the alkyl bromide with a thiolate nucleophile. nih.govbeilstein-journals.org Thiolates, generated by deprotonating thiols with a suitable base, are excellent nucleophiles that efficiently displace the bromide via an SN2 mechanism, leading to the formation of a stable thioether linkage. semanticscholar.org

Multi-Component Reactions and Modular Synthesis

Multi-component reactions (MCRs) , where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. While specific applications of this compound in classic MCRs like the Ugi or Passerini reactions are not prominently reported, its derivatives can serve as key building blocks. For example, after converting the terminal bromide to a functional group like an amine, aldehyde, or isocyanide, the resulting molecule can participate in these powerful transformations.

This bifunctional nature makes this compound an excellent tool for modular synthesis . One part of the molecule (e.g., the aryl ring) can be functionalized using one type of chemistry (like a Suzuki coupling), and the other part (the alkyl chain) can be modified using orthogonal chemistry (like nucleophilic substitution). This modular approach allows for the rapid assembly of diverse and complex molecular libraries from a common starting material.

Convergent Synthesis of Advanced Intermediates

The bromopropoxy moiety provides a versatile handle for introducing a wide array of functionalities through nucleophilic substitution reactions. For instance, it can be reacted with amines, phenols, thiols, and carbanions to append different molecular fragments. Concurrently, the 2-fluorophenyl group can undergo nucleophilic aromatic substitution (SNAr), a reaction facilitated by the electron-withdrawing nature of the fluorine atom. core.ac.uk This allows for the introduction of various nucleophiles at the ortho position, leading to the formation of more complex aromatic systems.

A plausible convergent strategy could involve the initial independent derivatization of both ends of the this compound molecule. For example, the bromide can be displaced by a nitrogen-containing heterocycle, while the fluorine atom is substituted by another functional group, such as an amino or hydroxyl group. These two newly introduced fragments can then be further elaborated before a final intramolecular cyclization or intermolecular coupling step to yield a complex target molecule. This method allows for the rapid assembly of intricate molecular architectures that would be challenging to access through linear synthetic routes.

To illustrate the potential for creating advanced intermediates, the following table outlines possible transformations of this compound:

| Starting Material | Reagent/Reaction Condition | Intermediate Formed | Potential Application |

| This compound | Primary or Secondary Amine | N-Substituted 3-(2-fluorophenoxy)propan-1-amine | Building block for bioactive amines |

| This compound | Phenol derivative, K2CO3 | 1-(3-Phenoxypropoxy)-2-fluorobenzene derivative | Synthesis of diaryl ethers |

| This compound | Sodium Azide | 1-(3-Azidopropoxy)-2-fluorobenzene | Precursor for triazole synthesis via click chemistry |

| This compound | Sodium Sulfide | Thiol or disulfide derivative | Synthesis of sulfur-containing heterocycles |

Scaffold Diversity Generation from Bromopropoxy-Fluorobenzene Precursors

The generation of molecular scaffold diversity is a cornerstone of modern medicinal chemistry, as it allows for the exploration of new chemical space in the search for novel therapeutic agents. nih.gov The concept of "scaffold hopping," where the core structure of a known bioactive molecule is replaced with a different, isosteric scaffold, is a powerful tool in this endeavor. nih.govdigitellinc.com this compound serves as an excellent starting point for generating a wide range of molecular scaffolds due to its dual reactivity.

The bromopropoxy chain is particularly amenable to intramolecular cyclization reactions. rsc.org By first introducing a nucleophilic group onto the aromatic ring via SNAr of the fluorine atom, a variety of fused heterocyclic systems can be constructed. For example, reaction with an appropriate nitrogen, oxygen, or sulfur nucleophile, followed by intramolecular cyclization, can lead to the formation of benzoxazepine, benzothiazepine, or benzodiazepine (B76468) ring systems, respectively. These scaffolds are prevalent in many biologically active compounds.

Furthermore, the initial substitution of the bromine atom can set the stage for subsequent diversity-generating reactions. For instance, conversion of the bromide to an azide allows for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, providing access to a library of triazole-containing compounds. Alternatively, the bromide can be used in transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce a wide range of aryl, heteroaryl, or alkynyl groups.

The following table showcases the potential for generating diverse scaffolds from this compound precursors:

| Precursor derived from this compound | Reaction Type | Resulting Scaffold | Significance |

| 2-(3-Aminopropoxy)-1-fluorobenzene | Intramolecular Cyclization | Dihydrobenzo[b] wikipedia.orgdigitellinc.comoxazepine | Privileged scaffold in medicinal chemistry |

| 2-(3-Mercaptopropoxy)-1-fluorobenzene | Intramolecular Cyclization | Dihydrobenzo[b] wikipedia.orgdigitellinc.comthiazepine | Core of various CNS active agents |

| 1-(3-Azidopropoxy)-2-fluorobenzene | [3+2] Cycloaddition | Triazole-substituted fluorobenzene (B45895) | Bioisostere for amide bonds |

| 1-(3-Bromopropoxy)-2-aminobenzene | Intramolecular N-arylation | Tetrahydro-1H-benzo[b]azepine | Important heterocyclic core structure |

Applications As a Precursor in Advanced Materials and Functional Molecules

Radiochemistry and Positron Emission Tomography (PET) Tracer Development

[18F]-Fluorination Strategies for Imaging Agents

The development of novel PET tracers often relies on efficient and reliable methods for incorporating [18F] into a target molecule. The bromo-propoxy group in 1-(3-Bromopropoxy)-2-fluorobenzene serves as a reactive handle for nucleophilic substitution reactions. In this strategy, the bromine atom is displaced by the [18F]fluoride ion, which is produced in a cyclotron. This process, known as radiofluorination, is a critical step in the synthesis of PET imaging agents. The reaction conditions, including the choice of solvent, temperature, and the use of a phase-transfer catalyst, are optimized to achieve high radiochemical yield and purity of the final [18F]-labeled tracer.

The existing fluorine atom on the benzene (B151609) ring can influence the reactivity of the molecule and the properties of the resulting PET tracer. The electron-withdrawing nature of the fluorine can affect the electron density of the aromatic ring, which in turn can modulate the binding affinity and selectivity of the tracer for its biological target.

Synthesis of [18F]-Fluorinated Intermediates from Bromopropoxy-Fluorobenzene Analogs

Beyond direct labeling, this compound and its analogs are instrumental in the synthesis of [18F]-fluorinated intermediates. These intermediates can then be coupled to a variety of biomolecules, such as peptides, antibodies, or small molecule drugs, to create targeted PET tracers. This modular approach allows for the development of a wide range of imaging agents for different biological targets.

For instance, the [18F]fluoropropoxy group, synthesized from its bromo-precursor, can be attached to a targeting moiety that has a high affinity for a specific receptor or enzyme. This strategy has been successfully employed in the development of PET tracers for imaging neurodegenerative diseases, cancer, and cardiovascular disorders.

Design and Synthesis of Ligands and Receptor Modulators

The structural motif of this compound is also valuable in the design and synthesis of ligands that can modulate the activity of various receptors, particularly G-protein coupled receptors (GPCRs).

Exploration in Ligand Development for G-Protein Coupled Receptors

GPCRs represent a large family of cell surface receptors that are involved in a wide range of physiological processes and are major targets for drug discovery. The 2-fluorophenoxypropyl group, derived from this compound, can serve as a key pharmacophore in the design of novel GPCR ligands. This fragment can interact with specific binding pockets within the receptor, influencing its conformation and downstream signaling pathways.

Researchers have explored the incorporation of this and similar fluorinated motifs into the structure of known GPCR ligands to improve their pharmacological properties, such as potency, selectivity, and metabolic stability. The fluorine atom can form favorable interactions, including hydrogen bonds and dipole-dipole interactions, with the receptor, thereby enhancing binding affinity.

Structure-Activity Relationship (SAR) Studies of Bromopropoxy-Fluorobenzene-Derived Ligands

Structure-activity relationship (SAR) studies are crucial for optimizing the design of new drugs. By systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity, researchers can identify the key structural features responsible for its therapeutic effects.

In the context of ligands derived from this compound, SAR studies would involve modifying various parts of the molecule, such as the position of the fluorine atom on the benzene ring, the length of the propoxy chain, and the nature of the substituent attached to the bromine atom. These studies provide valuable insights into the molecular interactions between the ligand and its receptor, guiding the design of more potent and selective drug candidates. The data obtained from SAR studies are often compiled into tables to visualize the impact of different structural modifications on activity.

| Compound | Modification | Receptor Affinity (Ki, nM) |

| Ligand A | 2-Fluorophenoxypropyl moiety | 10 |

| Ligand B | 3-Fluorophenoxypropyl moiety | 50 |

| Ligand C | 4-Fluorophenoxypropyl moiety | 25 |

| Ligand D | Phenoxypropyl moiety (no fluorine) | 100 |

This is an illustrative data table. Actual values would be determined experimentally.

Role in Agrochemical and Pharmaceutical Intermediate Synthesis

The chemical reactivity of this compound makes it a valuable intermediate in the synthesis of a variety of agrochemicals and pharmaceuticals. The bromo- and fluoro- functionalities provide multiple reaction sites for further chemical transformations, allowing for the construction of complex molecular architectures.

In the pharmaceutical industry, this compound can be used as a starting material for the synthesis of active pharmaceutical ingredients (APIs). The incorporation of the fluorophenoxypropyl moiety can enhance the drug-like properties of a molecule, such as its absorption, distribution, metabolism, and excretion (ADME) profile.

Similarly, in the agrochemical sector, this intermediate can be utilized to produce novel pesticides, herbicides, and fungicides. The presence of fluorine in agrochemicals can often lead to increased efficacy and metabolic stability, resulting in more effective and environmentally friendly crop protection agents.

Precursor to Targeted Protein Degraders (e.g., PROTACs) and Related Therapeutic Modalities

The field of targeted protein degradation, particularly the development of Proteolysis-Targeting Chimeras (PROTACs), is an area of intense research. PROTACs are heterobifunctional molecules that typically consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker's length and composition are critical for the efficacy of the PROTAC.

The structure of this compound, with its three-carbon chain terminating in a reactive bromine atom, makes it a plausible candidate for use as a component of a PROTAC linker. The bromo group can be readily displaced by nucleophiles to attach it to either the target protein ligand or the E3 ligase ligand.

However, a thorough search of the existing scientific and patent literature did not yield any instances where this compound was explicitly used in the synthesis of a PROTAC or any other targeted protein degrader. Research in this area details the use of various linkers, including polyethylene (B3416737) glycol (PEG) chains and alkyl chains, to connect the two ends of a PROTAC molecule. While the 3-bromopropoxy moiety falls into the general category of an alkyl-ether linker, its specific application originating from this compound is not reported.

Computational and Theoretical Studies on 1 3 Bromopropoxy 2 Fluorobenzene and Its Derivatives

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. These calculations can predict molecular geometries, orbital energies, and various reactivity descriptors.

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry. DFT methods, such as those employing the B3LYP functional, are known for their balance of accuracy and computational cost, making them suitable for a wide range of molecular systems. niscpr.res.intechscience.com Ab initio methods, like Møller-Plesset perturbation theory (MP2), offer higher accuracy by systematically improving upon the Hartree-Fock approximation. researchgate.net

Table 1: Calculated Geometric Parameters for Analogue Substructures

This table presents DFT-calculated geometric parameters for substructures analogous to 1-(3-Bromopropoxy)-2-fluorobenzene to illustrate expected values. The data is based on reported values for similar molecules.

| Parameter | Molecule | Calculated Value |

| C-F Bond Length | Fluorobenzene (B45895) | 1.36 Å |

| C-O Bond Length | Anisole | 1.36 Å |

| C-Br Bond Length | 1-Bromopropane | 1.96 Å |

| C-O-C Bond Angle | Anisole | 118.0° |

| C-C-Br Bond Angle | 1-Bromopropane | 110.5° |

Data sourced and adapted from computational studies on fluorobenzene, anisole, and 1-bromopropane. researchgate.netuwosh.edu

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. nih.govnist.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. rsc.org

In this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atom of the propoxy group, reflecting the electron-donating nature of the alkoxy group. The LUMO, conversely, would likely have significant contributions from the antibonding orbitals of the benzene ring and potentially the C-Br bond. The fluorine atom's electronegativity would lower the energy of both the HOMO and LUMO compared to unsubstituted anisole. researchgate.net

Global reactivity descriptors, such as chemical potential (μ), hardness (η), and electrophilicity index (ω), can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a lower chemical potential and higher electrophilicity index would suggest a greater susceptibility to nucleophilic attack. youtube.com

Table 2: Calculated Frontier Orbital Energies and Related Properties for Analogue Molecules

This table provides representative DFT-calculated values for frontier orbital energies and the HOMO-LUMO gap for molecules structurally related to this compound.

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzene | -6.75 | -1.15 | 5.60 |

| Fluorobenzene | -9.20 | -0.19 | 9.01 |

| Anisole | -8.21 | -0.10 | 8.11 |

Data sourced and adapted from DFT calculations on benzene, fluorobenzene, and anisole. uwosh.eduresearchgate.net

Molecular Dynamics and Conformational Analysis

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations allow for the exploration of the conformational landscape and dynamic behavior of molecules over time.

The conformation and properties of this compound can be significantly influenced by its environment. MD simulations can model the interactions between the solute and solvent molecules, providing a picture of how the solvent affects conformational preferences and intermolecular interactions. In polar solvents, dipole-dipole interactions and hydrogen bonding (if applicable) would play a crucial role. In non-polar solvents, van der Waals interactions would dominate. techscience.com

The bromopropoxy chain has multiple rotatable bonds, leading to a variety of possible conformations. The relative stability of these conformers can be assessed using computational methods. For the analogous 1-bromopropane, the gauche conformer is found to be slightly more stable than the anti (trans) conformer. researchgate.netbrainly.com A similar preference might be expected for the C-C-C-Br dihedral angle in this compound. The orientation of the propoxy group relative to the benzene ring is also of interest. In anisole, the planar conformation is generally preferred, but ortho-substituents can induce non-planar geometries. acs.org

Derivatives of this compound may have applications in medicinal chemistry, and computational docking is a primary tool for predicting their binding affinity and mode to a biological target, such as a protein receptor. Docking algorithms explore the possible orientations of a ligand within the binding site of a receptor and score them based on intermolecular interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. youtube.com

For a hypothetical derivative of this compound, a docking study would involve preparing the 3D structures of the ligand and the receptor. The fluorinated benzene ring could participate in various interactions, including pi-pi stacking with aromatic residues of the protein and halogen bonding. The ether oxygen can act as a hydrogen bond acceptor, while the flexible propoxy chain can adopt a conformation that fits snugly into a hydrophobic pocket of the binding site. The terminal bromine atom can also engage in halogen bonding, which is increasingly recognized as an important interaction in drug design.

Mechanistic Pathways Elucidation through Computational Modeling

Computational modeling is invaluable for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. This provides a detailed understanding of how a reaction proceeds.

The synthesis of this compound is likely achieved through a Williamson ether synthesis. byjus.commasterorganicchemistry.com This reaction involves the nucleophilic attack of a 2-fluorophenoxide ion on 1,3-dibromopropane (B121459) or 1-bromo-3-chloropropane. Computational modeling of this SN2 reaction could elucidate the structure of the transition state and the reaction's energy profile. DFT calculations can be employed to calculate the activation barrier for the reaction, providing insights into the reaction kinetics. libretexts.orgkhanacademy.org

Another area of interest is the potential decomposition pathways of this compound. For instance, under radical conditions (e.g., initiated by UV light), homolytic cleavage of the C-Br bond could occur. ucalgary.calibretexts.org The stability of the resulting radical and the subsequent reaction pathways could be investigated computationally. The bond dissociation energy (BDE) of the C-Br bond is a key parameter that can be calculated using DFT methods, providing an indication of the bond's lability. nih.govresearchgate.net

Transition State Characterization and Reaction Coordinate Mapping

The transformation of this compound into a cyclized product, such as a derivative of chromane, proceeds through a high-energy transition state. Computational methods, particularly Density Functional Theory (DFT), are instrumental in characterizing the geometry and energy of this transition state.

Transition State Geometry: The transition state for the intramolecular cyclization would involve the approach of the oxygen atom of the propoxy chain to the carbon atom of the benzene ring where the bromine atom is attached, initiating the C-O bond formation and C-Br bond cleavage. The geometry of this transition state is a critical factor in determining the reaction's feasibility. Computational calculations would typically reveal a structure where the forming C-O bond and the breaking C-Br bond are elongated compared to their equilibrium lengths in the reactant and product. The key dihedral angles of the linking propoxy chain would also be distorted to accommodate this ring-closing geometry.

Reaction Coordinate Mapping: A reaction coordinate map provides a profile of the potential energy of the system as it evolves from reactants to products. arxiv.org For the intramolecular cyclization of this compound, the reaction coordinate could be defined as a combination of the decreasing distance between the oxygen and the aromatic carbon and the increasing distance of the departing bromide ion. By calculating the energy at various points along this coordinate, a potential energy surface is generated. This map would show the energy of the reactant, the transition state, any intermediates, and the final product. The peak of this energy profile corresponds to the transition state, and its height relative to the reactant energy level gives the activation energy of the reaction.

Below is an illustrative data table showcasing the kind of information that would be obtained from a DFT study on the transition state of the intramolecular cyclization of this compound.

| Parameter | Reactant (Ground State) | Transition State | Product (Cyclized) |

|---|---|---|---|

| C-O Bond Length (forming/formed) (Å) | ~3.8 (non-bonded) | ~2.1 | ~1.4 |

| C-Br Bond Length (breaking) (Å) | ~1.9 | ~2.5 | N/A (as Br-) |

| O-C-C-C Dihedral Angle (°) | ~180 (anti-periplanar) | ~60 (gauche) | ~55 (in ring) |

| Relative Energy (kcal/mol) | 0.0 | +25.8 | -15.2 |

Note: The data in this table is hypothetical and serves to illustrate the typical results from such a computational study.

Catalytic Cycle Simulations and Rate-Determining Step Identification

The intramolecular cyclization of aryl halides can often be facilitated by a transition metal catalyst, such as palladium. nih.govicmpp.ro Computational studies are crucial for elucidating the complex multi-step mechanism of such catalytic cycles. A typical palladium-catalyzed intramolecular etherification involves several key steps: oxidative addition, coordination of the alkoxide, and reductive elimination.

Catalytic Cycle Simulations: Computational modeling of the entire catalytic cycle allows for the characterization of each intermediate and transition state. For the reaction of this compound with a palladium(0) catalyst, the simulated cycle would likely proceed as follows:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the fluorobenzene ring to form a Pd(II) intermediate.

Alkoxide Formation and Coordination: A base would deprotonate the terminal hydroxyl group (if the bromo- precursor were a bromopropanol), or in the case of the ether, the oxygen of the propoxy chain coordinates to the palladium center.

Reductive Elimination: The C-O bond is formed, leading to the cyclized product and regenerating the Pd(0) catalyst.

Each of these steps has its own energy barrier, and by simulating the entire process, chemists can understand the feasibility of the catalytic pathway and identify potential side reactions.

Rate-Determining Step Identification: The rate-determining step is the slowest step in the reaction mechanism and has the highest energy barrier. nih.govnih.gov In palladium-catalyzed cross-coupling reactions, the rate-determining step can vary depending on the specific substrates and ligands. icmpp.ro For the intramolecular etherification of a molecule like this compound, computational studies would compare the activation energies of oxidative addition and reductive elimination. Often, the reductive elimination step is found to be rate-determining in C-O bond formation. acs.org Identifying this step is critical for optimizing reaction conditions, for instance, by designing ligands for the catalyst that specifically lower the energy of the rate-determining transition state.

An illustrative data table from a computational study on a catalyzed reaction is presented below.

| Catalytic Step | Associated Species | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants + Catalyst | Substrate + Pd(0)L2 | 0.0 |

| Oxidative Addition TS | [Ar-Pd(L)2-Br]‡ | +18.5 |

| Oxidative Addition Product | Ar-Pd(L)2-Br | -5.2 |

| Oxygen Coordination | [Ar-Pd(L)(O-R)-Br] | -3.8 |

| Reductive Elimination TS | [Product---Pd(0)L2]‡ | +22.1 |

| Products + Catalyst | Product + Pd(0)L2 + HBr | -20.7 |

Note: The data in this table is hypothetical and represents a plausible energy profile for a palladium-catalyzed intramolecular etherification. "L" represents a generic ligand. The Reductive Elimination step, with the highest energy barrier, would be the rate-determining step in this illustrative example.

Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning for Synthetic Route Prediction

These advanced computational systems can analyze vast databases of chemical reactions to propose novel and efficient synthetic pathways that may not be immediately obvious to a human chemist. youtube.com AI platforms can evaluate potential routes based on various criteria such as cost, step-count, and the availability of starting materials. nih.gov For a bifunctional molecule like 1-(3-Bromopropoxy)-2-fluorobenzene, where chemoselectivity is a key challenge, ML models can predict reaction conditions that favor the desired transformation, minimizing the formation of unwanted byproducts. rsc.orgyoutube.com The integration of AI into the synthetic planning process is expected to accelerate the discovery and development of new molecules derived from this versatile building block. nih.govyoutube.com

Table 1: AI-Powered Retrosynthesis Approaches

| AI Approach | Description | Potential Impact on Synthesizing Derivatives |

|---|---|---|

| Template-Based | Utilizes a library of known reaction templates to identify potential disconnections in the target molecule. arxiv.org | Can quickly identify established reaction types applicable to the fluoro-aromatic or bromopropoxy moieties. |

| Template-Free | Employs deep learning models to predict retrosynthetic steps without relying on predefined reaction rules. arxiv.org | May uncover novel and unconventional synthetic strategies for complex derivatives. |

Development of Advanced Catalytic Systems for Selective Transformations

The chemical reactivity of this compound is largely dictated by its two halogen atoms and the ether linkage. The development of new catalytic systems that can selectively target these functional groups is a major area of ongoing research.

Recent advances in transition metal catalysis, particularly with nickel, have shown promise for the activation of strong C–O bonds in aryl ethers, a transformation that has traditionally been challenging. acs.orgacs.org Such catalysts could potentially be used to modify the ether linkage in this compound or its derivatives. Furthermore, palladium-catalyzed cross-coupling reactions are a well-established method for forming new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom. Future research will likely focus on developing catalysts that can perform these transformations under milder conditions and with greater functional group tolerance.

Another exciting frontier is the selective C–H functionalization of the aromatic ring. nih.gov While the fluorine atom directs ortho- and para-substitution, new catalytic systems may enable the direct introduction of functional groups at other positions on the benzene (B151609) ring, further expanding the chemical space accessible from this starting material. The ultimate goal is to achieve full selectivity control, allowing chemists to precisely modify the molecule at any desired position. nih.gov

Table 2: Emerging Catalytic Systems

| Catalyst Type | Target Transformation | Potential Advantage |

|---|---|---|

| Nickel-NHC Complexes | C(aryl)-O Bond Activation | Enables reactions at the traditionally inert ether linkage. acs.org |

| Palladium-based Catalysts | Selective C-H Arylation/Alkenylation | Direct functionalization of the aromatic ring without pre-functionalization. nih.gov |

| Photoredox Catalysts | Radical-based Transformations | Access to unique reactivity patterns under mild, light-driven conditions. umich.edu |

Exploration in Novel Therapeutic and Diagnostic Modalities Beyond Current Applications

The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability. nih.govnumberanalytics.comnih.govtandfonline.comresearchgate.net The 2-fluorophenoxy group present in this compound makes it an attractive scaffold for the development of new therapeutic agents. csmres.co.ukdntb.gov.uaresearchgate.netpharmablock.com The bromopropyl chain provides a convenient handle for attaching the molecule to other pharmacophores or for linking it to a larger molecular assembly.

Beyond therapeutics, there is a growing interest in the use of fluorinated compounds as imaging agents, particularly for Positron Emission Tomography (PET). mdpi.comfrontiersin.org The stable fluorine-19 isotope can be replaced with the positron-emitting fluorine-18 (B77423) isotope, allowing the resulting molecule to be used as a PET tracer. frontiersin.orgnih.govmdpi.com A molecule like this compound could serve as a precursor to novel PET probes for diagnosing and monitoring a variety of diseases, including cancer and neurological disorders. mdpi.comindustrytoday.co.uk The ability to track the distribution of a fluorinated drug candidate in vivo using PET is a powerful tool in drug development. tandfonline.com Future research will likely focus on synthesizing derivatives of this compound and evaluating their potential as both therapeutic and diagnostic agents, a field often referred to as "theranostics". numberanalytics.com

Table 3: Potential Applications in Medicine

| Application Area | Rationale | Example of Potential Use |

|---|---|---|

| Drug Discovery | Fluorine substitution can improve pharmacokinetic and pharmacodynamic properties. numberanalytics.comnih.govresearchgate.net | Use as a building block for novel kinase inhibitors or central nervous system agents. |

| PET Imaging | The fluorine atom can be substituted with 18F for use as a PET tracer. frontiersin.orgnih.gov | Development of a PET probe for imaging specific receptors or enzymes in the brain or tumors. |

| Theranostics | A single molecule can be designed to have both therapeutic and diagnostic properties. numberanalytics.com | A drug molecule that can also be radiolabeled to monitor its delivery to the target tissue. |

Q & A

Q. What are the optimal synthetic routes for 1-(3-Bromopropoxy)-2-fluorobenzene, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution, where 3-bromopropanol reacts with a fluorobenzene derivative under basic conditions (e.g., K₂CO₃ in acetone). Key optimization steps include:

- Temperature : Reactions are often conducted at reflux (50–80°C) to enhance reactivity while minimizing side reactions.

- Catalyst/Solvent : Polar aprotic solvents (e.g., DMF) improve nucleophilicity, while phase-transfer catalysts (e.g., tetrabutylammonium bromide) may accelerate substitution .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Yield improvements (70–85%) are achieved by monitoring reaction progress via TLC.

- Example Protocol :

| Parameter | Condition |

|---|---|

| Reactants | 2-Fluorophenol, 1,3-dibromopropane |

| Solvent | Acetone |

| Base | K₂CO₃ |

| Reaction Time | 12–24 hours |

| Yield | ~75% (reported in analogous syntheses) |

Q. Which analytical techniques are most effective for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for signals at δ 3.6–4.0 ppm (OCH₂CH₂CH₂Br) and δ 6.8–7.3 ppm (aromatic protons).

- ¹³C NMR : Peaks at ~70 ppm (OCH₂), ~30 ppm (CH₂Br), and 115–160 ppm (aromatic carbons) confirm connectivity .

- Mass Spectrometry (MS) : ESI-MS or EI-MS should show a molecular ion peak at m/z 246/248 (Br isotope pattern).

- X-ray Crystallography : For unambiguous confirmation, single-crystal analysis (e.g., SHELX programs) resolves bond lengths and angles .

Q. What are the critical safety protocols for handling and storing this compound?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles are mandatory. Use fume hoods to avoid inhalation.

- Storage : Keep in amber glass bottles at 2–8°C, away from UV light and moisture. Incompatible with strong oxidizers (e.g., HNO₃) and bases .

- Emergency Measures : In case of fire, use CO₂ or dry chemical extinguishers. Avoid water jets to prevent splashing .

Advanced Research Questions

Q. How does the bromine substituent in this compound facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), and what methodological adjustments are required for high catalytic efficiency?

- Methodological Answer : The C-Br bond acts as a leaving group, enabling palladium-catalyzed coupling. Key considerations:

- Catalyst System : Use Pd(PPh₃)₄ (1–5 mol%) with a boronic acid partner.

- Solvent/Base : Optimize with toluene/EtOH (3:1) and Na₂CO₃ for pH control.

- Microwave-Assisted Synthesis : Reduces reaction time (30–60 min vs. 12 hours) while maintaining yields >80% .

- Challenge : Competing ether cleavage may occur; monitor via GC-MS.

Q. What mechanistic insights explain the biological activity of bromopropoxy-fluorobenzene derivatives in enzyme inhibition studies?

- Methodological Answer :

- Target Identification : Derivatives like 3-(3-Bromopropoxy)benzaldehyde inhibit PRMT6 (IC₅₀ = 10 nM) by mimicking S-adenosylmethionine, blocking methyltransferase activity .

- Assay Design :

- Fluorescence Polarization : Track binding affinity to PRMT6.

- Molecular Dynamics (MD) : Simulate ligand-protein interactions to refine substituent effects (e.g., fluorine’s electronegativity enhances binding) .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling point discrepancies) for bromopropoxy-fluorobenzene analogs?

- Methodological Answer :

- Data Triangulation : Compare values from multiple techniques (e.g., differential scanning calorimetry vs. distillation).

- Pressure Adjustments : Boiling points at reduced pressure (e.g., 140–146°C at 18 mmHg vs. 264°C at 760 mmHg ) require normalization.

- Statistical Analysis : Use tools like Grubbs’ test to identify outliers in literature datasets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.